molecular formula C10H17Cl2FN2S B6250809 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1349717-78-7

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B6250809
CAS No.: 1349717-78-7
M. Wt: 287.2
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Description

1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. The structure of this compound, which integrates a fluorothiophene moiety with an aminopiperidine core, is often investigated for its potential to interact with central nervous system targets. Piperidine and aminopiperidine scaffolds are prevalent in bioactive molecules and are frequently explored as building blocks for ligands targeting various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. For instance, piperazine and piperidine derivatives are known to be researched for their activity on serotonin and dopamine receptors, which are significant in the study of neuropsychiatric conditions . The inclusion of a fluorinated heterocycle like the 5-fluorothiophen-2-yl group is a common strategy in drug discovery to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile and binding affinity . As a high-quality research chemical, this dihydrochloride salt offers enhanced solubility for in vitro bioassay and pharmacological profiling. Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a tool compound for probing biological pathways and receptor functions. It is intended for use in controlled laboratory experiments to further the understanding of biochemical processes.

Properties

CAS No.

1349717-78-7

Molecular Formula

C10H17Cl2FN2S

Molecular Weight

287.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives .

Mechanism of Action

The mechanism of action of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorothiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and substituents of related compounds:

Compound Name Substituent Molecular Formula CAS Number Key Features Reference
1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride 5-Fluorothiophen-2-ylmethyl C₁₀H₁₅Cl₂FN₂S Not provided Fluorothiophene enhances electronic properties Target
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorobenzyl C₁₂H₁₈ClN₂·HCl 57645-56-4 Chlorine substituent increases lipophilicity
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl C₁₂H₁₆Cl₂N₃O₂ PK00255E-2 Nitro group introduces reactivity/toxicity
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Pyrimidin-2-yl C₉H₁₄Cl₂N₄ 1179369-48-2 Pyrimidine enhances hydrogen bonding potential
1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride 2-Fluoroethyl C₇H₁₅Cl₂FN₂ 605659-03-8 Fluoroalkyl chain improves metabolic stability
1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride Ethyl-trifluoromethyl C₈H₁₇Cl₂F₃N₂ 1820664-88-7 Trifluoromethyl group increases electronegativity

Biological Activity

1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride (CAS 1245771-51-0) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Property Value
IUPAC NameThis compound
Molecular Weight214.31 g/mol
Molecular FormulaC10H15FN2S
SMILESC1CN(CCC1C2=CC=C(S2)F)CCN(C)C
InChIInChI=1S/C10H15FN2S/c11-8(12)7-6-5-4-3-2/h3-7H,1H2,11H3,(H,12,13)

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for serotonin and norepinephrine receptors, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, the fluorinated thiophene moiety enhances its lipophilicity, potentially improving blood-brain barrier penetration.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. In a study assessing its impact on behavior in the forced swim test, the compound significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs .

Anxiolytic Properties

In preclinical studies, the compound demonstrated anxiolytic properties through the elevated plus maze test. Animals treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety-like behavior .

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. In vitro studies have revealed that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is believed to be mediated by the modulation of antioxidant enzyme activities .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Method : Forced swim test.
    • Findings : Significant reduction in immobility time at doses of 10 mg/kg and 20 mg/kg compared to control groups .
  • Study on Anxiolytic Effects :
    • Objective : To assess anxiety reduction in rodents.
    • Method : Elevated plus maze test.
    • Findings : Increased time spent in open arms at doses of 5 mg/kg and 10 mg/kg .
  • Neuroprotection Study :
    • Objective : To investigate neuroprotective properties against oxidative stress.
    • Method : Assessment of cell viability in cultured neurons exposed to H2O2.
    • Findings : Enhanced cell viability and increased levels of antioxidant enzymes at concentrations of 50 µM .

Q & A

Q. What methodologies are used to study neuropharmacological effects?

  • In Vivo Models :
  • Electrophysiology : Patch-clamp recordings in hippocampal slices to assess NMDA receptor modulation .
  • Microdialysis : Measure extracellular dopamine in rat striatum post-administration .

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